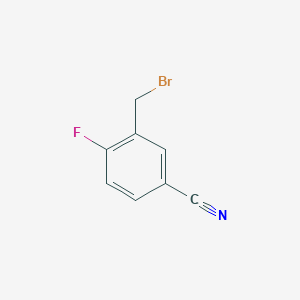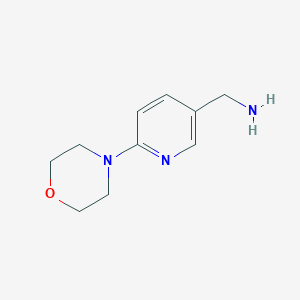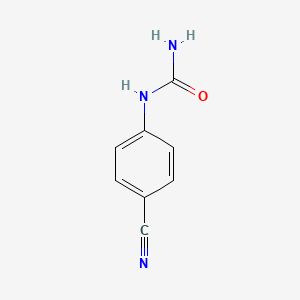
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone
Descripción general
Descripción
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone is a chemical compound with the molecular formula C12H13NO and a molecular weight of 187.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone consists of 12 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . More detailed structural analysis would require specific spectroscopic data.Physical And Chemical Properties Analysis
Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone has a molecular weight of 187.24 . Detailed physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the literature .Aplicaciones Científicas De Investigación
Treatment of Type II Diabetes Mellitus
Compounds similar to Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone have been studied for their potential in treating type II diabetes mellitus . These compounds have shown promising results in in vitro studies against yeast α-glucosidase, an enzyme that plays a crucial role in the treatment of type II diabetes .
Anti-inflammatory and Anticancer Agents
Tetrahydropyridines (THPs), which include Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone, have been studied for their potential as anti-inflammatory and anticancer agents . The introduction of varied substituents onto the THP ring system has shown to affect their pharmacological properties .
Dopamine-2 Receptor Agonists
THPs have also been reported as dopamine-2 receptor agonists . For example, Droperidol, a THP-containing compound, is used in sedation and as an antipsychotic, antiemetic, and migraine remedy .
Inhibition of α-Synuclein Aggregation
Some pyridinyl-triazole derivatives, which are structurally similar to Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone, have been tested for their ability to reduce α-synuclein aggregation in vitro . This property could be potentially useful in the treatment of neurodegenerative disorders like Parkinson’s disease .
Antiviral Agents
Amino pyrimidine derivatives, which are structurally related to Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone, have been reported to possess antiviral effects . These compounds could potentially be used in the development of new antiviral drugs .
Antibacterial Agents
Amino pyrimidine derivatives have also been reported to possess antibacterial activities . This suggests that Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone and its derivatives could potentially be used in the development of new antibacterial drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
phenyl(1,2,3,4-tetrahydropyridin-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,9,13H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYMGCCCUQPQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CNC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585450 | |
| Record name | Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42374-33-4 | |
| Record name | Phenyl(1,4,5,6-tetrahydropyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)







